1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a propan-2-yloxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Propan-2-yloxyphenyl Group: This step involves the reaction of the piperidine intermediate with a propan-2-yloxyphenyl derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H27ClN2O4S |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(4-propan-2-yloxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O4S/c1-16(2)29-20-9-7-19(8-10-20)24-22(26)17-11-13-25(14-12-17)30(27,28)15-18-5-3-4-6-21(18)23/h3-10,16-17H,11-15H2,1-2H3,(H,24,26) |
InChI Key |
FULGOUQGSYVGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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